Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
Overview
Description
Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound features a hydroxymethyl group attached to the third carbon of the piperazine ring and a methyl ester group attached to the nitrogen at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine derivatives.
Esterification: The final step involves the esterification of the hydroxymethylated piperazine with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate depends on its specific application. In drug development, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, lacking the hydroxymethyl and ester groups.
N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.
Hydroxymethylpiperazine: A derivative with a hydroxymethyl group attached to the piperazine ring.
Uniqueness
Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to the presence of both the hydroxymethyl and ester groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Properties
IUPAC Name |
methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-12-7(11)9-3-2-8-6(4-9)5-10/h6,8,10H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRJXZRIRRSAAC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCNC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCN[C@@H](C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576249 | |
Record name | Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126766-61-8 | |
Record name | 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-, methyl ester, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126766-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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